1-Bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene is a halogenated aromatic compound with the molecular formula C7H2BrClF4. This compound is characterized by the presence of bromine, chlorine, fluorine, and trifluoromethyl groups attached to a benzene ring. The unique combination of these substituents imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-Bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the halogenation of a suitable benzene derivative. For instance, starting with a fluorobenzene derivative, bromination and chlorination can be sequentially performed under controlled conditions to introduce the bromine and chlorine atoms at the desired positions . The reaction conditions typically involve the use of halogenating agents such as bromine (Br2) and chlorine (Cl2) in the presence of catalysts or under UV light to facilitate the halogenation process .
Industrial production methods may involve large-scale halogenation reactions using continuous flow reactors to ensure efficient and consistent production of the compound. The choice of solvents, temperature, and reaction time are optimized to maximize yield and purity.
Chemical Reactions Analysis
1-Bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing groups such as fluorine and trifluoromethyl enhances the reactivity of the compound towards nucleophilic substitution reactions.
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters in the presence of palladium catalysts to form biaryl compounds. The reaction conditions typically involve the use of a base such as potassium carbonate (K2CO3) and a solvent like tetrahydrofuran (THF).
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation, to introduce additional functional groups onto the benzene ring.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve the substitution of the halogen atoms or the addition of new functional groups to the aromatic ring.
Scientific Research Applications
1-Bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene is primarily determined by its ability to participate in various chemical reactions. The electron-withdrawing nature of the fluorine and trifluoromethyl groups makes the compound highly reactive towards nucleophiles and electrophiles. In biological systems, the compound or its derivatives may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions, leading to modulation of their activity .
Comparison with Similar Compounds
1-Bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-4-chloro-2-fluorobenzene: Similar in structure but lacks the trifluoromethyl group, resulting in different reactivity and applications.
1-Bromo-2,4,5-trifluorobenzene: Contains multiple fluorine atoms but lacks the chlorine and trifluoromethyl groups, leading to distinct chemical properties.
1-Chloro-4-(trifluoromethyl)benzene:
The uniqueness of this compound lies in the specific combination of halogen and trifluoromethyl substituents, which imparts unique chemical properties and reactivity, making it valuable for specialized applications in various fields.
Properties
IUPAC Name |
1-bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF4/c8-4-2-6(10)3(1-5(4)9)7(11,12)13/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHBNEMABCKSMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718418 |
Source
|
Record name | 1-Bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1345471-24-0 |
Source
|
Record name | Benzene, 1-bromo-2-chloro-5-fluoro-4-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.